Dl-alpha-aminothiopropionic acid
Description
Properties
IUPAC Name |
2-aminopropanethioic S-acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXURDJTDAAEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dl-alpha-aminothiopropionic acid can be synthesized using various methods. One common method involves the reaction of L-cysteine with acrylonitrile in the presence of an acid catalyst. Another method involves the reaction of L-cysteine with acrylamide in the presence of alkaline catalysts. These reactions typically require controlled temperatures and specific pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process includes steps such as purification, crystallization, and drying to obtain the final product in a pure form. Analytical techniques like infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are used to characterize the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
Dl-alpha-aminothiopropionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the thiol group makes it particularly reactive in oxidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the alpha-carbon, where reagents like alkyl halides are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in the formation of sulfonic acids, while reduction can yield alcohols.
Scientific Research Applications
Dl-alpha-aminothiopropionic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various chemical compounds, including peptides and antibiotics.
Biology: The compound exhibits antioxidant, neuroprotective, and anti-inflammatory activities. It has been shown to inhibit the growth of cancer cells and alleviate pain in animal models.
Medicine: Due to its biological activities, this compound is studied for potential therapeutic applications, including cancer treatment and pain management.
Industry: It is used in the synthesis of various industrial chemicals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism by which Dl-alpha-aminothiopropionic acid exerts its effects is primarily attributed to its ability to scavenge free radicals and regulate gene expression related to oxidative stress, apoptosis, and inflammation. The compound interacts with molecular targets such as enzymes and receptors involved in these pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between DL-α-aminothiopropionic acid and its analogs:
| Compound Name | CAS Number | Molecular Weight (g/mol) | logP | Functional Group Modifications |
|---|---|---|---|---|
| DL-α-Aminothiopropionic acid | 758-28-1 | 121.16 | -0.210 | Thiol substitution at β-carbon |
| L-Alanine | 56-41-7 | 89.09 | -0.990 | Canonical α-amino acid |
| DL-2-Amino-3-phosphonopropionic acid (AP-3) | 20263-06-3 | 169.07 | Not reported | Phosphonate group at β-carbon |
| DL-2-Cyano-2-methyl-3-phenyl-propionic acid | 41864-05-5 | 189.22 | Not reported | Cyano and phenyl substitutions |
Key Observations :
- Hydrophilicity: DL-α-aminothiopropionic acid is less hydrophilic than alanine (logP: -0.210 vs. -0.990) due to the thiol group’s lower polarity compared to alanine’s carboxylate .
- Functional Group Impact: The thiol group in DL-α-aminothiopropionic acid may confer redox activity or metal-binding properties absent in alanine. In contrast, AP-3’s phosphonate group enhances its role as a phosphatase inhibitor .
Q & A
Q. What are the methodological considerations for synthesizing DL-α-aminothiopropionic acid with high purity for biochemical studies?
Synthesis protocols should prioritize enantiomeric purity and sulfur stability. A common approach involves the reaction of α-ketopropionic acid with ammonium thiocyanate under controlled pH (7.0–8.5) to minimize racemization . Post-synthesis, validate purity via HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) and confirm sulfur retention using elemental analysis. Stability testing under varying temperatures (4°C vs. 25°C) and oxygen exposure is critical to assess storage conditions .
Q. How can researchers ensure accurate quantification of DL-α-aminothiopropionic acid in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for specificity. Optimize sample preparation with protein precipitation (e.g., acetonitrile) to reduce matrix interference. Include internal standards (e.g., isotopically labeled analogs) to correct for ion suppression . For lower-resource settings, UV-Vis spectrophotometry at 260 nm (after derivatization with ninhydrin) offers a cost-effective alternative, though cross-reactivity with other thiols must be controlled .
Advanced Research Questions
Q. How does DL-α-aminothiopropionic acid interact with selenium-dependent enzymes like glutathione peroxidase, and how can these interactions be experimentally validated?
The compound may act as a competitive inhibitor due to structural similarity to selenocysteine. Design assays using purified glutathione peroxidase (e.g., from erythrocyte lysates ) and monitor H₂O₂ reduction rates via spectrophotometry (340 nm, NADPH oxidation). Compare kinetic parameters (Km, Vmax) with/without the inhibitor. To confirm specificity, use site-directed mutagenesis of the enzyme’s active site and assess inhibition reversibility .
Q. What experimental strategies resolve discrepancies in reported oxidative stability data for DL-α-aminothiopropionic acid across studies?
Discrepancies often arise from variations in dissolved oxygen levels and buffer composition. Standardize autoxidation assays using pyrogallol as a reference (pH 7.9–9.1, EDTA to chelate metal ions) . Employ oxygen-sensitive electrodes to quantify real-time O₂ consumption and validate via superoxide dismutase (SOD) inhibition controls. Statistical meta-analysis of published data (e.g., ANOVA for inter-study variability) can identify confounding variables .
Q. How can researchers model the thermodynamic stability of DL-α-aminothiopropionic acid under physiological conditions using computational methods?
Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the C-S bond, simulating aqueous environments with solvation models (e.g., COSMO-RS). Pair with experimental differential scanning calorimetry (DSC) to validate decomposition temperatures. Correlate computational predictions with empirical stability data from accelerated aging studies (40°C, 75% humidity) .
Methodological Challenges & Solutions
Q. What control variables are critical when studying DL-α-aminothiopropionic acid’s role in redox signaling pathways?
- pH : Maintain physiological pH (7.4) using phosphate or HEPES buffers to prevent thiol group protonation .
- Metal ions : Include EDTA (1–5 mM) to chelate Fe³⁺/Cu²⁺, which catalyze oxidation .
- Thiol-specific probes : Use DTNB (Ellman’s reagent) to quantify free thiols and distinguish intact vs. oxidized compound .
Q. How should researchers address batch-to-batch variability in DL-α-aminothiopropionic acid synthesis for reproducible enzyme inhibition assays?
Implement quality control (QC) protocols:
- NMR spectroscopy : Verify enantiomeric ratio (D vs. L forms) using chiral shift reagents .
- Kinetic validation : Test each batch in a standardized SOD inhibition assay (pyrogallol autoxidation, pH 7.9) and reject batches with >5% deviation in IC₅₀ values .
Data Analysis & Reporting Standards
Q. What statistical approaches are appropriate for analyzing dose-response relationships in DL-α-aminothiopropionic acid toxicity studies?
Use nonlinear regression (e.g., Hill equation) to model EC₅₀/LC₅₀ values. For small sample sizes, apply bootstrapping to estimate confidence intervals. Report effect sizes (Cohen’s d) for comparisons between treatment groups . Ensure compliance with APA standards for transparency: describe outlier exclusion criteria and data transformation steps (e.g., log normalization) .
Q. How can researchers optimize LC-MS/MS parameters to distinguish DL-α-aminothiopropionic acid from endogenous thiols in plasma samples?
- Collision energy : Optimize for precursor-to-product ion transitions (e.g., m/z 150→133 for the compound).
- Chromatographic separation : Use a phenyl-hexyl column to resolve co-eluting thiols (e.g., glutathione, cysteine) .
- Method validation : Include spike-recovery tests (80–120% acceptable range) and matrix effect evaluations (ion suppression/enhancement) .
Ethical & Reproducibility Considerations
Q. What steps ensure reproducibility when publishing studies involving DL-α-aminothiopropionic acid?
- Data sharing : Deposit raw chromatograms, kinetic datasets, and synthetic protocols in public repositories (e.g., Zenodo) .
- Reagent validation : Provide vendor names, catalog numbers, and purity certificates for all chemicals .
- Pre-registration : For hypothesis-driven work, pre-register experimental designs on platforms like Open Science Framework to reduce bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
